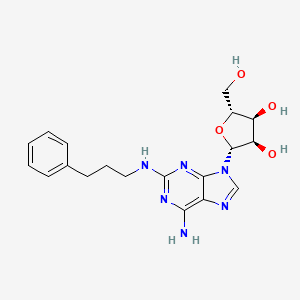
3(2H)-Pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)- is a chemical compound known for its unique structure and properties It belongs to the class of pyridazinones, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)- typically involves the reaction of 6-(4-chlorophenoxy)pyridazin-3(2H)-one with ethylene oxide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3(2H)-Pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3(2H)-Pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3(2H)-Pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3(2H)-Pyridazinone, 6-(4-methoxyphenoxy)-2-(2-hydroxyethyl)-
- 3(2H)-Pyridazinone, 6-(4-bromophenoxy)-2-(2-hydroxyethyl)-
- 3(2H)-Pyridazinone, 6-(4-fluorophenoxy)-2-(2-hydroxyethyl)-
Uniqueness
The presence of the 4-chlorophenoxy group in 3(2H)-Pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)- imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
69024-92-6 |
|---|---|
Molekularformel |
C12H11ClN2O3 |
Molekulargewicht |
266.68 g/mol |
IUPAC-Name |
6-(4-chlorophenoxy)-2-(2-hydroxyethyl)pyridazin-3-one |
InChI |
InChI=1S/C12H11ClN2O3/c13-9-1-3-10(4-2-9)18-11-5-6-12(17)15(14-11)7-8-16/h1-6,16H,7-8H2 |
InChI-Schlüssel |
YGIULSBBNNVTEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=NN(C(=O)C=C2)CCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
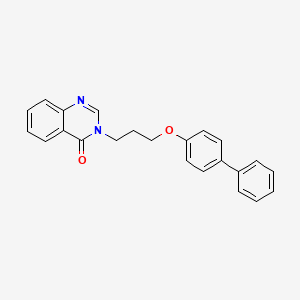

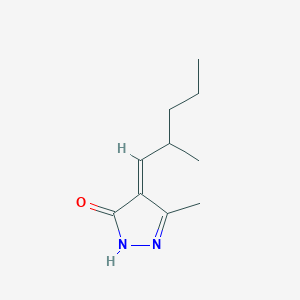
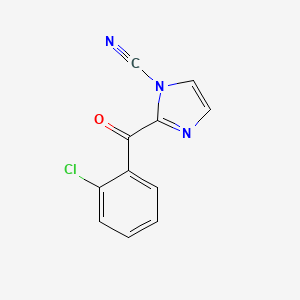
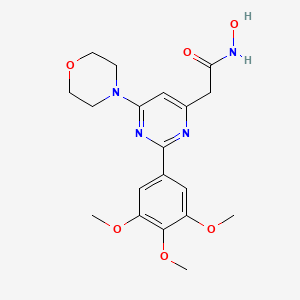

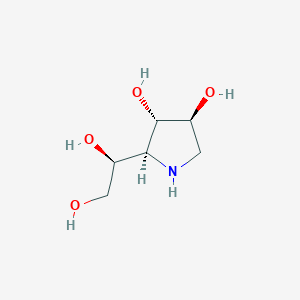
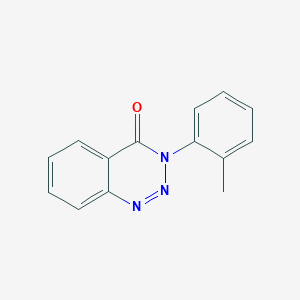

![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)
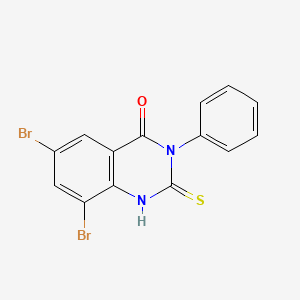
![1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12922200.png)
